saikosaponin B1 saikosaponin B1 saikosaponin B1 is a natural product found in Bupleurum chinense, Bupleurum smithii, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 58558-08-0
VCID: VC21356120
InChI: InChI=1S/C42H68O13/c1-21-29(47)31(49)32(50)35(52-21)55-34-30(48)24(18-43)53-36(33(34)51)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26?,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1
SMILES:
Molecular Formula: C42H68O13
Molecular Weight: 781.0 g/mol

saikosaponin B1

CAS No.: 58558-08-0

Cat. No.: VC21356120

Molecular Formula: C42H68O13

Molecular Weight: 781.0 g/mol

* For research use only. Not for human or veterinary use.

saikosaponin B1 - 58558-08-0

CAS No. 58558-08-0
Molecular Formula C42H68O13
Molecular Weight 781.0 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Standard InChI InChI=1S/C42H68O13/c1-21-29(47)31(49)32(50)35(52-21)55-34-30(48)24(18-43)53-36(33(34)51)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26?,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1
Standard InChI Key ZXCJHOYFGJUMDY-ASRFRNECSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5(C4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)CO)O)O)O)O

Chemical Characteristics and Natural Sources

Saikosaponin B1 (SSB1) is a bioactive constituent isolated from Radix Bupleuri, a traditional medicinal herb commonly used in Asian medical systems . This compound belongs to the broader class of saikosaponins, which are triterpene saponins with diverse biological properties. Chemically, Saikosaponin B1 is cataloged in databases with the PubChem CID 9875547 . As with other saikosaponins, it likely possesses the characteristic tetracyclic triterpenoid structure with various sugar moieties that contribute to its biological activities.

Radix Bupleuri, the primary source of Saikosaponin B1, has been utilized for centuries in traditional medicine systems for treating various ailments, including inflammatory conditions, fever, and infectious diseases. The plant contains multiple bioactive saikosaponins, with Saikosaponin B1 being one of the significant compounds responsible for its medicinal properties.

Anticancer Properties and Mechanisms

Effects on Medulloblastoma

The most thoroughly documented biological activity of Saikosaponin B1 is its anticancer effect, particularly against medulloblastoma. This pediatric brain tumor, accounting for nearly 10% of all childhood brain tumors, is frequently associated with aberrant activation of the Hedgehog (Hh) signaling pathway . In experimental studies, Saikosaponin B1 has demonstrated significant inhibition of tumor growth in medulloblastoma allograft mouse models.

When administered intraperitoneally at a dosage of 30 mg/kg, SSB1 exhibited excellent in vivo inhibitory activity with a tumor growth inhibition ratio of approximately 50% . This finding positions Saikosaponin B1 as a potential therapeutic agent for medulloblastoma treatment, particularly for cases involving Hedgehog pathway dysregulation.

Comparative Analysis with Other Saikosaponins

Anticancer Efficacy Comparison

Saikosaponin D inhibits the Hedgehog pathway with an IC50 of 168.7 nM, which is more potent than Saikosaponin B1's IC50 of 241.8 nM . Furthermore, at a lower dosage of 10 mg/kg, SSD demonstrates a tumor growth inhibition ratio of approximately 70% in medulloblastoma allografts, compared to SSB1's 50% inhibition at a higher dose of 30 mg/kg . This comparison suggests that Saikosaponin D may be more potent than Saikosaponin B1 for medulloblastoma treatment.

Binding Affinity Comparison for SARS-CoV-2

Table 1 below presents a comparison of binding energies of selected saikosaponins to SARS-CoV-2 proteins, highlighting the relative position of Saikosaponin B1 among its analogues.

Table 1: Comparison of Binding Energies of Selected Saikosaponins to SARS-CoV-2 Proteins

SaikosaponinBinding Energy to 6W01 (Kcal/mol)Binding Energy to 6VSB (Kcal/mol)Rank (6W01)
Saikosaponin V-8.358-8.2991
Saikosaponin U-7.272-8.4292
Saikosaponin C-6.981-7.2743
Saikosaponin B1-4.61-6.09618

This table illustrates that while Saikosaponin B1 does demonstrate binding affinity to SARS-CoV-2 proteins, several other saikosaponins exhibit substantially stronger binding potential, positioning them as potentially more promising candidates for antiviral development against SARS-CoV-2 .

Property/ActivityValue/Finding
PubChem CID9875547
Biological SourceRadix Bupleuri
IC50 for GLI-luciferase inhibition241.8 nM
In vivo dosage (medulloblastoma model)30 mg/kg, intraperitoneal
Tumor growth inhibition ratio~50%
Binding energy to SARS-CoV-2 (6W01)-4.61 Kcal/mol
Binding energy to SARS-CoV-2 (6VSB)-6.096 Kcal/mol
Primary molecular targetSmoothened (SMO)

This data compilation provides a quantitative foundation for understanding Saikosaponin B1's pharmacological profile and potential therapeutic applications .

Comparison of Anticancer Activities

A direct comparison between Saikosaponin B1 and Saikosaponin D reveals important differences in their anticancer potencies, as shown in Table 3.

Table 3: Comparison of Anticancer Activities of Saikosaponin B1 and Saikosaponin D

PropertySaikosaponin B1Saikosaponin D
IC50 for GLI-luciferase inhibition241.8 nM168.7 nM
In vivo dosage (medulloblastoma model)30 mg/kg, intraperitoneal10 mg/kg, intraperitoneal
Tumor growth inhibition ratio~50%~70%

This comparison highlights that while both compounds target the same pathway and demonstrate significant anticancer effects, Saikosaponin D appears to have superior potency both in vitro and in vivo for medulloblastoma treatment .

Future Research Directions

Based on the current understanding of Saikosaponin B1, several promising research directions can be identified. Further investigation into the precise molecular interactions between Saikosaponin B1 and SMO could provide valuable insights for the development of targeted therapies for Hedgehog pathway-dependent cancers. Additionally, comprehensive pharmacokinetic and toxicological studies are needed to better understand its bioavailability, metabolism, and safety profile.

The observed binding affinity to SARS-CoV-2 proteins, though moderate, suggests potential for antiviral applications that warrant experimental validation beyond the in-silico predictions reported. Structure-activity relationship studies comparing Saikosaponin B1 with more potent analogues like Saikosaponin D could also guide the development of optimized derivatives with enhanced therapeutic properties.

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